molecular formula C22H22ClN5O2 B14789739 N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide

N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide

Cat. No.: B14789739
M. Wt: 423.9 g/mol
InChI Key: CYKGAZPMRIDNGF-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.

    Cyclization reactions: These reactions involve the formation of a ring structure, which is a key step in the synthesis of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous flow reactors: Used for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce oxides or hydroxylated derivatives.

    Reduction: May produce amines or other reduced derivatives.

    Substitution: May produce halogenated or alkylated derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide can be compared with other similar compounds, such as:

    N-(3-Chlorophenyl)-2-((1H-imidazol-5-yl)methyl)acetamide: Lacks the cyanobenzyl and hydroxyethyl groups, resulting in different chemical properties and applications.

    N-(4-Cyanophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide:

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[3-[(4-cyanophenyl)methyl]imidazol-4-yl]methyl-(2-hydroxyethyl)amino]acetamide

InChI

InChI=1S/C22H22ClN5O2/c23-19-2-1-3-20(10-19)26-22(30)15-27(8-9-29)14-21-12-25-16-28(21)13-18-6-4-17(11-24)5-7-18/h1-7,10,12,16,29H,8-9,13-15H2,(H,26,30)

InChI Key

CYKGAZPMRIDNGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN(CCO)CC2=CN=CN2CC3=CC=C(C=C3)C#N

Origin of Product

United States

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